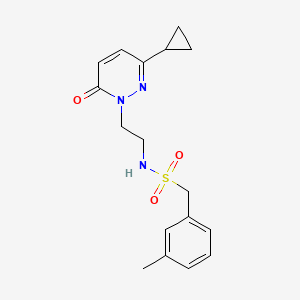

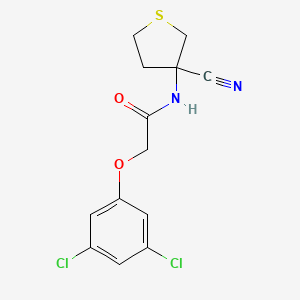

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been studied for its potential therapeutic use in autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Transfer Hydrogenation Catalysis

One notable application in scientific research is the development of Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones. This research involved the synthesis and characterization of various pyridinesulfonamide derivatives, including those structurally related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide. These precatalysts have been evaluated for their efficiency in the transfer hydrogenation of a wide range of ketones, demonstrating the potential of such compounds in catalytic applications. The notable aspect of this research is the ability to conduct catalysis experiments in air without the need for dried and degassed substrates or basic additives, highlighting the practical applicability of these compounds in transfer hydrogenation processes (Ruff, Kirby, Chan, & O'Connor, 2016).

Enantioselective Cyclopropanation

Another application is found in the catalytic, enantioselective cyclopropanation of allylic alcohols using bis(iodomethyl)zinc and chiral promoters. In this context, derivatives similar to this compound have been employed as part of the chiral promoter system. This research underscores the importance of such compounds in facilitating high stereocontrol and efficiency in cyclopropanation reactions, which are fundamental in the synthesis of various cyclopropane-containing pharmaceuticals and natural products (Denmark & O'Connor, 1997).

Metal Coordination and Ligand Design

Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, closely related to the compound , has provided insights into their potential as ligands for metal coordination. This work has involved the detailed structural analysis of these compounds, revealing their suitability for forming complex structures with metals, which is crucial for applications in catalysis and material science. The ability of these compounds to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, makes them versatile ligands in the design of metal-organic frameworks and catalytic systems (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-3-2-4-14(11-13)12-24(22,23)18-9-10-20-17(21)8-7-16(19-20)15-5-6-15/h2-4,7-8,11,15,18H,5-6,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPDVWFXZAHMOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412023.png)

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)

![2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2412026.png)

![2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2412028.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2412029.png)